1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a double-ring structure with a benzene ring fused to a pyridine at two adjacent carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its functional groups and conditions under which it’s reacted. Quinolines, for example, can undergo electrophilic substitution reactions .Scientific Research Applications
- Experimental Techniques : Researchers employed weight loss (WL), potentiodynamic polarization (PDP), scanning electron microscopy (SEM), and atomic force microscopy (AFM) to study Ebastine’s behavior .
Quantum Chemical Analysis:
The quantum chemical analysis using density-functional theory (DFT) revealed insights into the structure and properties of 1-(4-tert-butylphenyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone (4TBMBE). The optimized structure was obtained using the B3LYP hybrid functional and (6–311+G(d,p)) level in the gas phase .
Industrial Applications:
Antioxidant and Antimicrobial Properties:
Novel derivatives of 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole were synthesized and evaluated for antioxidant and antimicrobial activities. Imine and amine derivatives exhibited better antioxidant properties, with doubly fluorinated compounds showing higher activity .
Safety And Hazards
properties
IUPAC Name |
1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-27(2,3)18-10-14-19(15-11-18)30-26-21-6-5-7-23(34-4)25(21)28-16-22(26)24(29-30)17-8-12-20(13-9-17)31(32)33/h5-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFAFXHLQPFBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
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